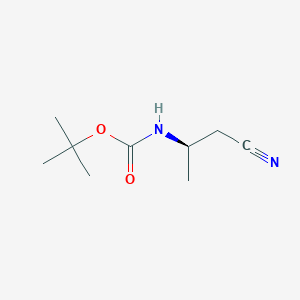

(R)-Tert-butyl (1-cyanopropan-2-YL)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-cyanopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUMTAGYVCAZRM-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

(R)-tert-butyl (1-cyanopropan-2-yl)carbamate, a chiral non-natural amino acid derivative, is a pivotal building block in modern medicinal chemistry. Its structural features, namely the presence of a nitrile group and a tert-butoxycarbonyl (Boc)-protected amine on a chiral backbone, render it a versatile intermediate for the asymmetric synthesis of complex pharmaceutical agents. The Boc protecting group ensures stability across a range of reaction conditions while allowing for facile deprotection under mild acidic conditions, a critical attribute in multi-step synthetic campaigns. This guide provides an in-depth exploration of the physical properties of this compound, outlines robust protocols for their experimental determination, and discusses the significance of these properties in the context of drug discovery and development. While experimental data for the (R)-enantiomer is not extensively available, the physical properties of its (S)-enantiomer, which are identical with the exception of optical rotation, are referenced herein.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in process development and scale-up. These properties influence reaction kinetics, purification strategies, and formulation of the final active pharmaceutical ingredient (API).

Structural and Molecular Data

The foundational characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 184.24 g/mol | [1][2] |

| CAS Number | 170367-68-7 | [3] |

| Appearance | White to off-white solid | [4] |

| Chirality | (R)-enantiomer | N/A |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of the target molecule.

Melting Point

Solubility

Solubility is a key parameter that influences the choice of solvents for reaction, extraction, and crystallization. While quantitative solubility data for this compound is not widely published, related carbamates, such as tert-butyl carbamate, are known to have high solubility in a variety of organic solvents.[7] For process development, it is crucial to experimentally determine the solubility in a range of solvents relevant to the synthetic route.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of chemical identity.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for the enantiomeric compound (S)-tert-butyl (1-cyanopropan-2-yl)carbamate are presented below. These predictions are based on the analysis of its functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.0 - 4.2 | Multiplet | 1H | CH-NH |

| ~2.5 - 2.7 | Multiplet | 2H | CH₂-CN |

| ~1.45 | Singlet | 9H | C(CH₃)₃ |

| ~1.25 | Doublet | 3H | CH-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~155.0 | C=O (carbamate) |

| ~118.0 | CN (nitrile) |

| ~80.0 | C(CH₃)₃ |

| ~45.0 | CH-NH |

| ~28.5 | C(CH₃)₃ |

| ~25.0 | CH₂-CN |

| ~18.0 | CH-CH₃ |

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies for the key functional groups in this compound are listed below.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (carbamate) |

| ~2950 | C-H stretch (aliphatic) |

| ~2250 | C≡N stretch (nitrile) |

| ~1700 | C=O stretch (carbamate) |

| ~1520 | N-H bend (carbamate) |

Experimental Protocols

The following section provides detailed, field-proven methodologies for the experimental determination of the key physical properties discussed above. These protocols are designed to be self-validating and ensure the generation of reliable and reproducible data.

Melting Point Determination

The determination of a sharp melting point is a primary indicator of the purity of a crystalline solid.

Diagram 2: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to ensure uniform packing and heat transfer. The fine powder is then packed into a capillary tube to a height of 2-3 mm.

-

Instrumental Setup: The packed capillary tube is placed in a calibrated melting point apparatus.

-

Preliminary Determination: An initial rapid heating is performed to get an approximate melting temperature.

-

Accurate Determination: A fresh sample is heated to a temperature approximately 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The recorded range constitutes the melting point of the sample.

NMR Spectra Acquisition

Obtaining high-quality NMR spectra is essential for unambiguous structural confirmation.

Diagram 3: NMR Sample Preparation and Analysis Workflow

Caption: Standard workflow for NMR analysis.

Methodology:

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in a clean vial.[5] The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to a height of about 4-5 cm.[8]

-

Instrumental Analysis: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.

-

Data Processing: The resulting Free Induction Decay (FID) is processed by Fourier transformation, phase correction, and baseline correction to yield the final spectrum. The chemical shifts are referenced to the residual solvent peak.

Conclusion

This compound is a chiral building block of significant value in the synthesis of complex pharmaceutical molecules. A thorough understanding of its physical properties is essential for its effective application in drug discovery and development. This guide has provided a comprehensive overview of its known and predicted physicochemical characteristics and has detailed robust experimental protocols for their determination. The presented methodologies for melting point and NMR analysis are designed to ensure the generation of accurate and reliable data, which is fundamental to the principles of scientific integrity and reproducibility in research and development.

References

-

University of Rochester. NMR Sample Preparation. [Link]

-

University of Colorado Boulder. NMR Spectrum Acquisition - Organic Chemistry. [Link]

-

University of Alberta. Melting point determination. [Link]

-

Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

Sources

- 1. Buy (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate | 172695-22-6 [smolecule.com]

- 2. CAS 172695-22-6 | (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate - Synblock [synblock.com]

- 3. 170367-68-7|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. tert-Butyl carbamate, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. A16018.06 [thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to (R)-tert-butyl (1-cyanopropan-2-yl)carbamate: Synthesis, Analysis, and Application in Modern Drug Discovery

Abstract

This technical guide provides an in-depth examination of (R)-tert-butyl (1-cyanopropan-2-yl)carbamate, a chiral building block of significant interest in medicinal chemistry. We will explore its chemical structure, outline a robust synthetic protocol from a commercially available precursor, and detail the comprehensive analytical techniques required for its structural verification and purity assessment. Furthermore, this document contextualizes the compound's critical role as an intermediate in the development of novel therapeutics, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors. The methodologies and insights presented herein are curated for researchers, chemists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reproducibility and high-quality outcomes.

Introduction: The Strategic Value of a Chiral Intermediate

In the landscape of contemporary drug discovery, the demand for enantiomerically pure starting materials is paramount. This compound (CAS: 170367-68-7) has emerged as a valuable and versatile chiral intermediate.[1] Its structure uniquely combines a nitrile group, a chiral center, and a stable yet readily cleavable tert-butoxycarbonyl (Boc) protected amine.[2][3] This combination makes it an ideal precursor for constructing complex molecular architectures with precise stereochemical control.

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection for amines across a wide array of reaction conditions while being susceptible to removal under mild acidic treatment.[2] The nitrile functionality serves as a versatile synthetic handle, capable of being transformed into various other functional groups, including amines, carboxylic acids, and tetrazoles.

The most prominent application of this building block is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the management of type 2 diabetes.[3] By providing the core chiral scaffold, it enables the efficient construction of potent and selective inhibitors, underscoring its importance in the pharmaceutical industry.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound is defined by a propane backbone with key functional groups at positions 1 and 2. The stereochemistry at the C2 position is of the (R)-configuration, which is crucial for its utility in asymmetric synthesis.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₆N₂O₂ | [1] |

| Molecular Weight | 184.24 g/mol | [1] |

| CAS Number | 170367-68-7 | [1] |

| Appearance | White to off-white solid | [3] |

| Chirality | (R)-enantiomer |

| InChI Key | DIUMTAGYVCAZRM-SSDOTTSWSA-N | |

Synthetic Methodology: A Self-Validating Protocol

The most direct and reliable synthesis of this compound involves the N-protection of the corresponding chiral amine, (R)-3-aminobutanenitrile, using di-tert-butyl dicarbonate (Boc₂O). This approach is favored for its high efficiency and operational simplicity.

Causality Behind Experimental Choices

-

Inert Atmosphere: The reaction is conducted under nitrogen or argon to prevent moisture contamination, which can lead to the hydrolysis of Boc₂O and reduce yield.[4]

-

Anhydrous Solvents: Using anhydrous solvents like tetrahydrofuran (THF) is critical for the same reason—preventing unwanted side reactions with water.[4]

-

Cooling to 0 °C: The initial cooling of the reaction mixture is to control the exotherm that occurs upon addition of the base (triethylamine) and Boc₂O. A slow, dropwise addition ensures the reaction remains controlled, preventing byproduct formation.[4]

-

Reaction Monitoring: Trustworthiness in any protocol comes from validation. Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to monitor the consumption of the starting amine, ensuring the reaction is driven to completion before proceeding with the workup.[4]

Caption: General experimental workflow for the synthesis.

Detailed Experimental Protocol

Materials:

-

(R)-3-aminobutanenitrile hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-3-aminobutanenitrile hydrochloride (1.0 eq) and anhydrous THF.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. Stir the mixture for 15 minutes.

-

Boc₂O Addition: In a separate flask, dissolve Boc₂O (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.[2]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting amine spot is no longer visible.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[4]

-

Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure this compound as a white solid.[4]

Comprehensive Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A combination of spectroscopic techniques is employed for a full profile.

Caption: Workflow for analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) and transfer to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher spectrometer.[5]

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ~4.8 (broad) | Singlet | 1H | NH | |

| ~4.0 - 4.2 | Multiplet | 1H | CH -NH | |

| ~2.5 - 2.7 | Multiplet | 2H | CH₂ -CN | |

| ~1.45 | Singlet | 9H | C(CH₃ )₃ | |

| ~1.25 | Doublet | 3H | CH-CH₃ | |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| ~155.0 | C =O (carbamate) | |||

| ~118.0 | C N (nitrile) | |||

| ~80.0 | C (CH₃)₃ | |||

| ~45.0 | C H-NH | |||

| ~28.5 | C(C H₃)₃ | |||

| ~25.0 | C H₂-CN | |||

| ~18.0 | CH-C H₃ |

Note: Predicted data based on characteristic functional group values.[5]

Infrared (IR) Spectroscopy

Protocol: Using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, acquire a background spectrum. Place a small amount of the solid sample directly on the ATR crystal and record the spectrum from 4000-400 cm⁻¹.[5]

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3350 | Medium | N-H Stretch (carbamate) |

| ~2980 | Strong | C-H Stretch (aliphatic) |

| ~2250 | Medium | C≡N Stretch (nitrile) |

| ~1690 | Strong | C=O Stretch (carbamate) |

| ~1520 | Strong | N-H Bend |

Note: Representative data based on characteristic frequencies.[5]

Mass Spectrometry (MS)

Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.[5]

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion Assignment |

|---|---|

| 185.13 | [M+H]⁺ |

| 207.11 | [M+Na]⁺ |

Note: M = C₉H₁₆N₂O₂ (Molecular Weight: 184.24 g/mol ).[2]

Applications in Drug Discovery and Development

The primary value of this compound lies in its application as a key starting material for synthesizing high-value pharmaceutical agents.

Role in DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin release in response to meals. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes. This chiral building block provides the (R)-configured aminonitrile core essential for the pharmacophore of several potent DPP-4 inhibitors, such as Saxagliptin.[3]

Caption: The role of DPP-4 inhibitors in the incretin signaling pathway.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the creation of complex, life-saving therapeutics. A thorough understanding of its synthesis, the rationale behind the procedural steps, and the methods for its comprehensive analysis are crucial for any scientist working in drug discovery. The self-validating protocols and analytical frameworks detailed in this guide provide a reliable foundation for producing this key building block with high purity and confidence, paving the way for advancements in medicinal chemistry.

References

-

BenchChem. (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate | RUO.

-

BenchChem. Spectroscopic and Synthetic Profile of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate: A Technical Guide.

-

BenchChem. tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals.

-

BLDpharm. This compound | 170367-68-7.

-

Smolecule. (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate.

-

BenchChem. Challenges in scaling up the synthesis of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate.

-

RSC Publishing. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols.

-

ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.

-

Semantic Scholar. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols.

-

National Institutes of Health (NIH). Enantioselective synthesis of chiral BCPs.

-

Supporting Information. tert-butyl butylcarbamate.

-

National Institute of Standards and Technology (NIST). tert-Butyl carbamate.

-

MySkinRecipes. (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate.

-

Sigma-Aldrich. This compound | 170367-68-7.

-

National Institutes of Health (NIH). tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate.

-

National Institutes of Health (NIH). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.

-

SIELC Technologies. tert-Butyl carbamate.

-

Vulcanchem. tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate.

-

Organic Syntheses. Carbamic acid, tert-butyl ester.

-

MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.

Sources

(R)-Tert-butyl (1-cyanopropan-2-YL)carbamate molecular weight and formula

An In-depth Technical Guide to (R)-tert-butyl (1-cyanopropan-2-yl)carbamate for Advanced Drug Development

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique trifunctional structure, featuring a stereochemically defined center, a versatile nitrile group, and a stable Boc-protected amine, renders it an invaluable intermediate for the asymmetric synthesis of complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, synthesis, mechanistic underpinnings, and critical applications, with a focus on its role in the development of novel therapeutics.

Introduction: A Versatile Chiral Intermediate

In the landscape of contemporary drug discovery, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This compound emerges as a significant contributor to this field, serving as a non-natural amino acid derivative that provides a robust scaffold for introducing chirality.

The molecule's utility is anchored in its distinct functional groups:

-

The (R)-Chiral Center: This pre-defined stereocenter is crucial for building molecules with specific spatial orientations necessary for precise interaction with biological targets.

-

The Nitrile Group: This functional group is a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems, offering numerous pathways for molecular elaboration.

-

The tert-butoxycarbonyl (Boc) Protecting Group: The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[1] It provides robust protection for the amine functionality under a wide range of basic and nucleophilic conditions, yet it can be readily removed under mild acidic conditions, ensuring orthogonal protection strategies in multi-step syntheses.[1][2]

This guide will explore the synthesis, characterization, and strategic application of this compound, providing the technical insights necessary for its effective utilization in research and development.

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and development. The key data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆N₂O₂ | [3][4][5] |

| Molecular Weight | 184.24 g/mol | [3][4][5] |

| CAS Number | 170367-68-7 | [3] |

| Appearance | White to off-white solid | [6] |

| Chirality | (R)-enantiomer | |

| Canonical SMILES | CC(CC#N)NC(=O)OC(C)(C)C | [4] |

| InChI Key | DIUMTAGYVCAZRM-SCSAIBSYSA-N |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the protection of the primary amine of the corresponding chiral aminonitrile, (R)-3-aminobutanenitrile, using di-tert-butyl dicarbonate (Boc₂O).

Reaction Mechanism: Boc Protection

The protection of an amine with Boc₂O is a fundamental transformation in organic chemistry.[7] The mechanism proceeds via nucleophilic attack of the amine's lone pair on one of the electrophilic carbonyl carbons of the Boc anhydride.[1][8] This addition leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a tert-butyl carbonate leaving group. This unstable species then deprotonates the newly acylated amine. Finally, the tert-butyl bicarbonate decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[8] While the reaction can proceed without an external base, a non-nucleophilic base like triethylamine (TEA) is often added to neutralize the protonated amine, accelerating the reaction.[9]

Synthetic Workflow Diagram

The overall process from the chiral precursor to the final product is a streamlined and efficient pathway.

Caption: General workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure and data from its enantiomer, the following spectroscopic signatures are expected.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals corresponding to each unique proton environment in the molecule.

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [10]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.8 - 5.0 | Broad Singlet | 1H | NH |

| ~4.0 - 4.2 | Multiplet | 1H | CH-NH |

| ~2.5 - 2.7 | Multiplet | 2H | CH₂-CN |

| ~1.45 | Singlet | 9H | C(CH₃)₃ |

| ~1.25 | Doublet | 3H | CH-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [10]

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~155.0 | C=O (carbamate) |

| ~118.0 | CN (nitrile) |

| ~80.0 | C (CH₃)₃ |

| ~45.0 | C H-NH |

| ~28.5 | C(C H₃)₃ |

| ~25.0 | C H₂-CN |

| ~18.0 | CH-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Predicted IR Spectroscopic Data [10]

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3350 | N-H Stretch (carbamate) |

| ~2980 | C-H Stretch (aliphatic) |

| ~2250 | C≡N Stretch (nitrile) |

| ~1690 | C=O Stretch (carbamate) |

Strategic Applications in Drug Development

Chiral aminonitriles are highly valuable building blocks in asymmetric synthesis, appearing as structural motifs in numerous bioactive molecules and pharmaceuticals.[11][12] The (S)-enantiomer of the title compound, (S)-tert-butyl (1-cyanopropan-2-yl)carbamate, is a well-documented key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral medications for treating type 2 diabetes.[6] A prominent example is the synthesis of Saxagliptin. The (R)-enantiomer serves a similar role as a crucial chiral precursor for developing new chemical entities within this class and others, where the stereochemistry is critical for target engagement.

Role in DPP-4 Inhibitor Synthesis

DPP-4 is an enzyme that deactivates incretin hormones like glucagon-like peptide-1 (GLP-1). These hormones stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control. The aminonitrile moiety of the carbamate is a critical pharmacophore that can be elaborated to interact with the active site of the DPP-4 enzyme.

Caption: Mechanism of action for DPP-4 inhibitors in glucose metabolism.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications to ensure reproducibility and success.

Synthesis of this compound[13]

This protocol is adapted from established procedures for similar Boc protections.

-

Materials: (R)-3-aminobutanenitrile hydrochloride, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-3-aminobutanenitrile hydrochloride (1.0 eq) and anhydrous DCM.

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of Boc₂O, which would reduce yield and form byproducts.[13] The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. Stir for 15 minutes.

-

Causality: The hydrochloride salt must be neutralized to the free amine for it to be nucleophilic. TEA is a non-nucleophilic base that will not compete with the amine in reacting with Boc₂O. Cooling controls the exotherm of the acid-base reaction.

-

-

Boc₂O Addition: In a separate flask, dissolve Boc₂O (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Causality: A slight excess of Boc₂O ensures complete conversion of the starting amine. Slow, dropwise addition at low temperature is crucial to control the reaction rate and prevent potential side reactions or a runaway exotherm.

-

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS until the starting amine spot is no longer visible.

-

Self-Validation: This step ensures the reaction is complete before proceeding to the workup, preventing the isolation of unreacted starting material and maximizing yield.

-

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Causality: The washes remove excess reagents, salts (like triethylammonium chloride), and any water-soluble impurities.

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.[13]

-

Spectroscopic Analysis Protocol[10]

-

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Process the data, referencing the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).

-

-

FTIR Spectroscopy:

-

Acquire a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Troubleshooting and Optimization[13]

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; impure reagents; moisture contamination. | Monitor reaction by TLC to ensure completion. Use high-purity, anhydrous reagents and solvents. Conduct the reaction under an inert atmosphere. |

| Side Product Formation | Reaction temperature too high; incorrect stoichiometry. | Maintain low temperature during reagent addition. Perform small-scale experiments to optimize temperature. Ensure precise measurement of reagents. |

| Difficult Purification | Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider recrystallization from a different solvent system (e.g., ethyl acetate/hexanes). |

Conclusion

This compound stands as a highly valuable and versatile chiral building block for drug discovery and development. Its well-defined stereochemistry and orthogonal functional groups provide a reliable platform for the synthesis of complex, enantiomerically pure therapeutic agents. A thorough understanding of its synthesis, characterization, and strategic application, as detailed in this guide, is crucial for leveraging its full potential in creating next-generation pharmaceuticals.

References

-

Boc Protection Mechanism (Boc2O) . Common Organic Chemistry. [Link]

-

Soai, K., et al. Self-Replication of Chiral α-Amino Acids in Strecker-Type Synthesis via Asymmetric Induction and Amplification of Their Own Chiral Intermediate α-Aminonitriles . Oxford Academic. [Link]

-

Boc Protection Mechanism (Boc2O + Base) . Common Organic Chemistry. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. [Link]

-

Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

-

Amine Protection and Deprotection . Master Organic Chemistry. [Link]

-

Wang, J., et al. Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines . Journal of the American Chemical Society. [Link]

-

Ullah, B., et al. Organocatalytic Synthesis of α-Aminonitriles: A Review . ResearchGate. [Link]

-

Ullah, B., et al. Organocatalytic Synthesis of α-Aminonitriles: A Review . MDPI. [Link]

-

Ullah, B., et al. Organocatalytic Synthesis of α-Aminonitriles: A Review . SciSpace. [Link]

-

tert-Butyl (1-cyanopropan-2-yl)carbamate . ChemBK. [Link]

-

Popović-Grle, S., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents . PMC - PubMed Central. [Link]

-

Supporting Information . Indian Academy of Sciences. [Link]

-

Loev, B., et al. Carbamic acid, tert-butyl ester . Organic Syntheses Procedure. [Link]

-

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate . MySkinRecipes. [Link]

-

Ghosh, A. K., et al. Organic Carbamates in Drug Design and Medicinal Chemistry . PMC - PubMed Central. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. 170367-68-7|this compound|BLD Pharm [bldpharm.com]

- 4. Buy (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate | 172695-22-6 [smolecule.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (R)-tert-butyl (1-cyanopropan-2-yl)carbamate as a Chiral Building Block

Foreword: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, the stereochemical architecture of a molecule is paramount. The biological targets within the human body—enzymes, receptors, and ion channels—are inherently chiral, creating a lock-and-key system where only a molecule with the correct three-dimensional orientation can elicit the desired therapeutic effect.[1][2] The use of single-enantiomer drugs has become a gold standard, as it can lead to improved potency, enhanced therapeutic indices, and the mitigation of off-target effects that may arise from the inactive or even harmful enantiomer.[3][4] This has driven a significant demand for enantiomerically pure chiral building blocks—versatile molecular fragments that serve as the foundational starting materials for the synthesis of complex active pharmaceutical ingredients (APIs).[5]

(R)-tert-butyl (1-cyanopropan-2-yl)carbamate has emerged as a particularly valuable chiral building block due to its bifunctional nature. The molecule incorporates a stable, yet readily cleavable, tert-butoxycarbonyl (Boc) protected amine and a versatile nitrile functional group.[6] This combination allows for a wide array of synthetic transformations, making it a key intermediate in the synthesis of several modern therapeutics, most notably in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors used for the management of type 2 diabetes.[7] This guide will provide an in-depth exploration of the synthesis, characterization, and strategic application of this important chiral intermediate for researchers, scientists, and drug development professionals.

Synthesis and Characterization of this compound

The efficient and stereoretentive synthesis of this compound is critical for its utility. Two primary synthetic routes are commonly employed, each with its own set of advantages.

Synthetic Pathway 1: Multi-step Synthesis from (R)-Alanine

A reliable method for the synthesis of the title compound begins with the readily available and inexpensive chiral pool starting material, (R)-alanine. This multi-step approach ensures the preservation of the desired stereochemistry throughout the synthetic sequence. The overall workflow involves N-protection, amidation, and subsequent dehydration.[6]

Caption: Multi-step synthesis of the target compound from (R)-Alanine.

Step-by-Step Protocol for N-Boc Protection of (R)-Alanine:

-

Suspend (R)-2-aminopropanoic acid (1.0 eq) in a mixture of water and tetrahydrofuran (THF) in a round-bottom flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Add sodium hydroxide (1.5 eq) to the suspension and stir until a clear solution is obtained.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.3 eq) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up by extracting with a nonpolar solvent (e.g., petroleum ether) to remove excess Boc₂O.

-

Acidify the aqueous layer to a pH of 1-2 with a suitable acid (e.g., 4 M HCl).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-alanine.[6]

The subsequent amidation and dehydration steps are standard organic transformations that can be achieved using a variety of reagents and conditions, which should be optimized for yield and purity.

Synthetic Pathway 2: Direct Boc Protection of (R)-2-Aminobutanenitrile

A more direct and atom-economical approach involves the direct protection of the amine functionality of (R)-2-aminobutanenitrile. This method is highly efficient, provided the starting aminonitrile is readily available.

Caption: Direct synthesis via Boc protection of the aminonitrile.

Step-by-Step Protocol for Direct Boc Protection:

-

To a solution of (R)-2-aminobutanenitrile hydrochloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add a suitable base (e.g., triethylamine, 2.2 eq) at 0 °C.

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by column chromatography on silica gel.[6]

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and for confirming its identity and purity. The following tables summarize its key physicochemical properties and expected spectroscopic data.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆N₂O₂ | [7] |

| Molecular Weight | 184.24 g/mol | [7] |

| CAS Number | 170367-68-7 | [8][9] |

| Appearance | White to off-white solid | [7] |

| Purity | ≥95% | [8][10] |

Table 2: Predicted Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~4.0-4.2 (m, 1H, CH-NH), ~2.5-2.7 (m, 2H, CH₂-CN), ~1.45 (s, 9H, C(CH₃)₃), ~1.25 (d, 3H, CH-CH₃) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~155.0 (C=O), ~118.0 (CN), ~80.0 (C(CH₃)₃), ~45.0 (CH-NH), ~28.5 (C(CH₃)₃), ~25.0 (CH₂-CN), ~18.0 (CH-CH₃) | [4][11] |

| IR (ATR) | ν (cm⁻¹): ~3350 (N-H stretch), ~2980, 2930 (C-H stretch), ~2240 (C≡N stretch), ~1680-1720 (C=O stretch) | [4] |

| Mass Spectrometry (ESI-MS) | m/z: 185.13 [M+H]⁺, 207.11 [M+Na]⁺ | [4] |

Application in the Synthesis of DPP-4 Inhibitors: The Case of Vildagliptin

A primary and high-value application of this compound is as a precursor in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[7] These oral hypoglycemic agents are used in the treatment of type 2 diabetes.[12] DPP-4 inhibitors work by prolonging the action of incretin hormones, such as GLP-1, which stimulate insulin secretion in a glucose-dependent manner.[13] Vildagliptin is a prominent member of this class of drugs.[14]

The synthesis of Vildagliptin involves the coupling of 3-amino-1-adamantanol with a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[1][2][3] While the topic compound is not a pyrrolidine derivative, it serves as a chiral precursor to analogous acyclic cyanomethyl amine structures that are also investigated as DPP-4 inhibitors or can be used to synthesize fragments that mimic the cyanopyrrolidine moiety. The synthetic utility of this compound in this context involves two key transformations: deprotection of the Boc group and subsequent acylation.

Caption: Synthetic pathway from the title compound to a DPP-4 inhibitor analogue.

Boc Deprotection

The Boc group is prized for its stability under a wide range of conditions, yet it can be readily cleaved under acidic conditions.[15] This orthogonality is a cornerstone of modern protecting group strategy.

Step-by-Step Protocol for Boc Deprotection:

-

Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM).

-

Add a strong acid, typically trifluoroacetic acid (TFA), to the solution. The reaction is usually performed at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring the disappearance of the starting material by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.

-

The resulting amine salt can often be used in the next step without further purification.

N-Acylation with Chloroacetyl Chloride

Following deprotection, the free amine is acylated with chloroacetyl chloride to install the reactive handle needed for coupling with the final fragment of the DPP-4 inhibitor.

Step-by-Step Protocol for N-Acylation:

-

Dissolve the crude amine salt from the deprotection step in an anhydrous aprotic solvent (e.g., THF or DCM).

-

Cool the solution to 0 °C.

-

Add a base, such as triethylamine, to neutralize the salt and to act as an acid scavenger.

-

Slowly add chloroacetyl chloride to the reaction mixture.

-

Allow the reaction to proceed at 0 °C to room temperature until completion, as monitored by TLC.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic phase to yield the N-acylated product, which can be purified by chromatography or recrystallization.

Experimental Considerations and Optimization

The successful synthesis and application of this compound rely on careful attention to reaction conditions and potential challenges.

Table 3: Troubleshooting and Optimization Strategies

| Challenge | Potential Cause(s) | Recommended Solution(s) | Reference(s) |

| Low Yield in Boc Protection | - Incomplete reaction- Poor reagent quality- Presence of moisture | - Increase reaction time or temperature slightly.- Ensure high purity of the amine precursor and Boc₂O.- Use anhydrous solvents and an inert atmosphere. | [16] |

| Formation of N,N-di-Boc Byproduct | - Excess Boc₂O- High reaction temperature | - Use a stoichiometric amount or only a slight excess of Boc₂O.- Maintain controlled temperature throughout the reaction. | [16][17] |

| Difficult Purification | - Presence of unreacted Boc₂O or byproducts | - For excess Boc₂O, a quenching step with a nucleophilic amine (e.g., trisamine) on a solid support can be employed.- Develop a robust crystallization procedure by screening different solvent systems. | [16] |

| Epimerization during Synthesis | - Harsh basic or acidic conditions | - Use non-nucleophilic organic bases (e.g., TEA, DIPEA) where possible.- Perform reactions at controlled, low temperatures. | [18] |

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern synthetic and medicinal chemistry. Its well-defined stereochemistry and versatile functional handles provide a reliable and efficient starting point for the construction of complex, high-value molecules. A thorough understanding of its synthesis, characterization, and strategic application, particularly in the context of DPP-4 inhibitors, empowers researchers and drug development professionals to design and execute synthetic routes with greater precision and efficacy. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound will undoubtedly continue to expand.

References

-

Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link][1][3]

-

ResearchGate. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link][2]

-

AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. [1]

-

AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery. [2]

-

Supporting Information. (n.d.). Characterization Data of the Products. [Link][11]

-

McCann, B., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 339-343. [Link][13]

-

MDPI. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link][19]

-

PubMed. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link][20]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link][15]

-

Eman, M. (2023). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Publish. [Link][12]

-

ResearchGate. (2025). Dual protection of amino functions involving Boc. [Link][17]

- Google Patents. (n.d.).

-

World Journal of Pharmaceutical Research. (2023). linagliptin, sitagliptin, vidagliptin, and saxagliptin. [Link][14]

-

OUCI. (n.d.). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. [Link][18]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

MySkinRecipes. (n.d.). (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate. [Link][10]

-

PubMed. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. [Link]

-

ResearchGate. (n.d.). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. [Link]

-

MDPI. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]

-

2s-1-chloroacetyl-2-pyrrolidinecarbonitrile. (n.d.). Various sources. [Link]

Sources

- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2s-1-chloroacetyl-2-pyrrolidinecarbonitrile [kaimosi.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | 170367-68-7 [sigmaaldrich.com]

- 9. 170367-68-7|this compound|BLD Pharm [bldpharm.com]

- 10. (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate [myskinrecipes.com]

- 11. rsc.org [rsc.org]

- 12. publishing.emanresearch.org [publishing.emanresearch.org]

- 13. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Preparation of Saxagliptin, a Novel DPP-IV Inhibitor [ouci.dntb.gov.ua]

- 19. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking [mdpi.com]

- 20. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of (R)-tert-butyl (1-cyanopropan-2-yl)carbamate in Asymmetric Synthesis: A Technical Guide

Foreword: Beyond the Mirror Image – The Imperative of Chirality in Modern Drug Discovery

In the intricate landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Nature itself is the ultimate chiral architect, assembling the building blocks of life with exquisite stereospecificity. Consequently, the interaction of synthetic molecules with biological systems is profoundly influenced by their three-dimensional arrangement. (R)-tert-butyl (1-cyanopropan-2-yl)carbamate, a chiral, non-natural amino acid derivative, has emerged as a valuable synthon for the introduction of chirality in the synthesis of complex organic molecules. This guide provides an in-depth exploration of its synthesis, properties, and strategic applications in asymmetric synthesis, offering researchers and drug development professionals a comprehensive understanding of its potential.

Physicochemical Properties and Structural Attributes

This compound, also known as (R)-N-Boc-2-aminopropionitrile, possesses a unique combination of functional groups that render it a versatile intermediate in multi-step synthetic sequences. The tert-butoxycarbonyl (Boc) protecting group provides robust protection to the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. The nitrile group, a latent carboxylic acid or amine, offers a handle for a variety of chemical transformations.

| Property | Value |

| CAS Number | 170367-68-7[1][2] |

| Molecular Formula | C₉H₁₆N₂O₂ |

| Molecular Weight | 184.24 g/mol [1][2] |

| Appearance | Solid |

| Chirality | (R)-enantiomer |

| Canonical SMILES | CC(CC(=O)OC(C)(C)C)N |

| InChI Key | DIUMTAGYVCAZRM-SSDOTTSWSA-N[2] |

The core of its utility in asymmetric synthesis lies in the stereochemically defined center at the C2 position of the propane chain. This fixed chirality allows for the diastereoselective introduction of new stereocenters in subsequent reactions.

Synthesis of this compound: A Reliable and Scalable Protocol

The most common and practical approach to the synthesis of this compound begins with the readily available chiral starting material, (R)-alanine. The synthetic sequence involves three key transformations: N-protection, amidation, and dehydration. While a specific detailed protocol for the (R)-enantiomer is not extensively published, the following procedure is adapted from the well-established synthesis of its (S)-enantiomer and is expected to provide the desired product with high fidelity.

Experimental Protocol: Synthesis from (R)-Alanine

Step 1: N-Boc Protection of (R)-Alanine

-

Reaction Setup: In a round-bottom flask, suspend (R)-alanine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Basification: Cool the suspension to 0 °C in an ice bath and add sodium hydroxide (1.5 eq) to dissolve the amino acid.

-

Boc Anhydride Addition: To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Wash the aqueous layer with a non-polar solvent like hexane to remove any unreacted Boc₂O. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of 2-3. Extract the N-Boc-(R)-alanine with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Step 2: Amidation of N-Boc-(R)-Alanine

-

Activation: Dissolve the N-Boc-(R)-alanine (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or THF. Cool the solution to 0 °C. Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) and an activator like 1-hydroxybenzotriazole (HOBt, 1.1 eq).

-

Ammonia Addition: To the activated acid, add a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonia in a suitable solvent.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate to obtain N-Boc-(R)-alaninamide.

Step 3: Dehydration of N-Boc-(R)-Alaninamide

-

Reaction Setup: Dissolve the N-Boc-(R)-alaninamide (1.0 eq) in an anhydrous solvent such as THF or pyridine.

-

Dehydrating Agent: Add a dehydrating agent like phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent. The choice of reagent and conditions may require optimization.

-

Reaction: Stir the reaction at a suitable temperature (often 0 °C to room temperature) until completion.

-

Work-up and Purification: Quench the reaction carefully with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. The crude this compound can be purified by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Core Applications in Asymmetric Synthesis

While specific, peer-reviewed examples detailing the utility of the (R)-enantiomer are less prevalent in readily accessible literature compared to its (S)-counterpart, the principles of its application in asymmetric synthesis are directly transferable. The primary role of this compound is as a chiral building block, where its inherent stereochemistry is incorporated into a larger target molecule.

Synthesis of Chiral Amines and Diamines

The nitrile functionality can be reduced to a primary amine, providing a route to chiral 1,2-diamines. These motifs are important structural components in many biologically active compounds and chiral ligands. The Boc-protected amine can be deprotected and further functionalized, or the newly formed amine from the nitrile reduction can be selectively reacted.

Elaboration of the Nitrile Group to Chiral Carboxylic Acids and Derivatives

Hydrolysis of the nitrile group under acidic or basic conditions yields a chiral β-amino acid derivative. These non-natural amino acids are of significant interest in the development of peptidomimetics and other pharmaceuticals.

Diastereoselective Reactions at the α-Position to the Nitrile

The methylene protons adjacent to the nitrile group can be deprotonated with a strong base to form a stabilized carbanion. This nucleophile can then participate in diastereoselective alkylation or addition reactions. The stereochemical outcome of these reactions is directed by the existing chiral center at C2, leading to the formation of new stereocenters with high selectivity. The bulky Boc-protected amine group is expected to play a crucial role in shielding one face of the molecule, thereby directing the approach of the electrophile.

Caption: Proposed mechanism for diastereoselective alkylation.

Application in the Synthesis of Pharmaceutical Intermediates

A significant application of the enantiomer, (S)-tert-butyl (1-cyanopropan-2-yl)carbamate, is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[3] While a specific example for the (R)-enantiomer in a marketed drug is not readily apparent, its potential as a key intermediate for novel pharmaceutical candidates is clear. The synthesis of chiral piperidines, pyrrolidines, and other nitrogen-containing heterocycles, which are prevalent in many drug molecules, can be envisaged using this chiral building block.

Future Perspectives and Conclusion

This compound is a valuable and versatile chiral building block with significant potential in asymmetric synthesis. Its straightforward preparation from (R)-alanine and the presence of two orthogonal functionalities make it an attractive starting material for the synthesis of a wide range of complex, enantiomerically enriched molecules. While the published applications of this specific enantiomer are not as widespread as its (S)-counterpart, the underlying principles of its stereodirecting influence are sound.

For researchers and scientists in drug discovery and development, a thorough understanding of the properties, synthesis, and potential applications of this chiral synthon is crucial for the design and creation of next-generation therapeutics. Further exploration of its utility in diastereoselective reactions and in the synthesis of novel pharmacophores is warranted and is expected to unlock new avenues in medicinal chemistry.

References

Sources

(R)-Tert-butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals

Foreword: The Strategic Value of Non-Natural Amino Acids in Modern Drug Discovery

In the ever-evolving landscape of pharmaceutical research, the quest for therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is relentless. Non-natural amino acids (nnAAs) have emerged as indispensable tools in this pursuit, offering a chemical space that transcends the limitations of the 20 proteinogenic amino acids.[1] The incorporation of these bespoke building blocks into peptides and small molecule drugs allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to improved drug-like characteristics.[2][3] (R)-tert-butyl (1-cyanopropan-2-yl)carbamate stands as a testament to the strategic utility of nnAAs, serving as a critical chiral intermediate in the synthesis of potent enzyme inhibitors. This guide provides an in-depth technical overview of this valuable compound, from its synthesis and characterization to its application in the development of next-generation therapeutics.

Core Compound Profile: this compound

This compound is a chiral synthetic building block featuring a Boc-protected amine and a nitrile functional group. This unique bifunctionality, coupled with its specific stereochemistry, makes it a highly sought-after intermediate in asymmetric synthesis, particularly for active pharmaceutical ingredients (APIs) requiring high enantiomeric purity.[4]

Physicochemical & Spectroscopic Data

Precise characterization of this compound is paramount for its effective use in synthesis and for quality control. The following table summarizes its key properties. While experimentally verified data for the (R)-isomer is not extensively published in peer-reviewed literature, the provided data is based on typical values for the analogous (S)-isomer and general chemical principles.[1][5]

| Property | Value |

| Molecular Formula | C₉H₁₆N₂O₂ |

| Molecular Weight | 184.24 g/mol |

| CAS Number | 170367-68-7 |

| Appearance | White to off-white solid |

| Chirality | (R)-enantiomer |

| Melting Point | 105-110 °C (for tert-butyl carbamate) |

| Predicted ¹H NMR | δ (ppm) in CDCl₃: ~4.1 (m, 1H, CH-NH), ~2.6 (m, 2H, CH₂-CN), 1.45 (s, 9H, C(CH₃)₃), 1.25 (d, 3H, CH-CH₃) |

| Predicted ¹³C NMR | δ (ppm) in CDCl₃: ~155.0 (C=O), ~118.0 (CN), ~80.0 (C(CH₃)₃), ~45.0 (CH-NH), ~28.5 (C(CH₃)₃), ~25.0 (CH₂-CN), ~18.0 (CH-CH₃) |

| Predicted IR | ν (cm⁻¹): ~3350 (N-H stretch), ~2980 (C-H stretch), ~2250 (C≡N stretch), ~1690 (C=O stretch) |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the readily available chiral starting material, (R)-alanine. The key transformations involve the protection of the amino group, conversion of the carboxylic acid to a primary amide, and subsequent dehydration to the nitrile.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the (S)-enantiomer and general peptide chemistry techniques.[6][7]

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-(R)-alanine

-

Dissolution: Suspend (R)-alanine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Basification: Cool the suspension to 0 °C in an ice bath and add sodium hydroxide (1.5 eq) to obtain a clear solution.

-

Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise to the stirred solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up: Concentrate the mixture under reduced pressure to remove the THF. Wash the aqueous residue with petroleum ether to remove unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

-

Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-alanine as a colorless oil or white solid.

Step 2: Synthesis of N-Boc-(R)-alaninamide

-

Activation: Dissolve N-Boc-(R)-alanine (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at 0 °C for 30 minutes.

-

Ammonolysis: Bubble ammonia gas through the solution or add a solution of ammonia in methanol at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-(R)-alaninamide. The product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

-

Dehydration: Dissolve N-Boc-(R)-alaninamide (1.0 eq) in a suitable solvent such as DCM or ethyl acetate, and add a dehydrating agent like trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash it with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quality Control: Chiral Purity Analysis

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

General Chiral HPLC Method Development Workflow

Caption: Conceptual pathway for the synthesis of a DPP-4 inhibitor.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound and all volatile reagents in a well-ventilated fume hood.

-

Dehydrating Agents: Reagents like trifluoroacetic anhydride are corrosive and react violently with water. Handle with extreme care.

-

Cyanide-Containing Compounds: Although the nitrile group in the final product is relatively stable, it is crucial to be aware of the potential for hydrolysis to release cyanide under harsh acidic or basic conditions. All waste should be disposed of in accordance with institutional and local regulations for cyanide-containing waste.

-

Cyanogen Bromide: If cyanogen bromide is used as a reagent in alternative synthetic routes, it is highly toxic and should be handled with extreme caution in a fume hood with appropriate respiratory protection. [1][2][3]It is volatile and can be absorbed through the skin. [8]

Conclusion

This compound is a prime example of a non-natural amino acid derivative that provides significant value to the field of medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it a crucial building block for the synthesis of complex, high-value pharmaceutical agents. A thorough understanding of its synthesis, characterization, and application, as detailed in this guide, is essential for researchers and drug development professionals aiming to leverage the power of chiral intermediates in the creation of innovative therapeutics.

References

- BenchChem. (2025). tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals. BenchChem Technical Guides.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate: A Technical Guide. BenchChem Technical Guides.

- Biosynth. (n.d.). Unnatural Amino Acids Potential for Innovating Drug Discovery.

- BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery.

- Oriental Journal of Chemistry. (2014). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. 30(1), 291-297.

- Wikipedia. (n.d.). Cyanogen bromide.

- BenchChem. (2025). (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate | RUO.

- NOAA. (n.d.). CYANOGEN BROMIDE. CAMEO Chemicals.

- Organic Syntheses. (n.d.). cyanogen bromide.

- Northern Arizona University. (n.d.). Cyanogen Bromide.

- Thermo Fisher Scientific. (n.d.). tert-Butyl carbamate, 98+%.

- Sigma-Aldrich. (n.d.). This compound.

- Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development.

- MedKoo Biosciences. (n.d.). Saxagliptin Synthetic Routes.

- ResearchGate. (2019, November 19). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. Asian Journal of Chemistry, 32(1), 69-72.

- BenchChem. (2025). (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate | RUO.

- Phenomenex. (n.d.). Chiral HPLC Separations.

Sources

- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl carbamate, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. hplc.today [hplc.today]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. molcore.com [molcore.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 170367-68-7 [sigmaaldrich.com]

Boc-protected aminonitriles in medicinal chemistry

Boc-protected aminonitriles are far more than simple protected amines; they are highly versatile and powerful intermediates in the medicinal chemist's toolbox. Their straightforward synthesis, predictable reactivity, and the strategic stability of the Boc group enable the efficient construction of diverse and complex drug candidates. From generating novel amino acid scaffolds to designing targeted covalent inhibitors, the applications of these building blocks continue to expand, solidifying their critical role in accelerating the journey from molecular concept to innovative therapeutics. [1]

References

-

A Convenient Synthesis of N-Boc-Protected a-Aminonitriles from a-Amidosulfones. Taylor & Francis Online.

-

Full article: A Convenient Synthesis of N‐Boc‐Protected α‐Aminonitriles from α‐Amidosulfones. Taylor & Francis Online.

-

Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Semantic Scholar.

-

Catalytic Asymmetric Mannich Reaction of α-Fluoronitriles with Ketimines: Enantioselective and Diastereodivergent Construction of Vicinal Tetrasubstituted Stereocenters. National Institutes of Health (NIH).

-

Strecker Synthesis. NROChemistry.

-

Strecker amino acid synthesis. Wikipedia.

-

Boc-Protected Amino Groups. Organic Chemistry Portal.

-

Amine Protection / Deprotection. Fisher Scientific.

-

A truly green synthesis of α-aminonitriles via Strecker reaction. National Institutes of Health (NIH).

-

The Critical Role of BOC Protecting Groups in Drug Synthesis. BOC Sciences.

-

Strecker Synthesis. Organic Chemistry Portal.

-

Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. ResearchGate.

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH).

-

EXPERIMENTAL PROCEDURES. Beilstein Journals.

-

BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd..

-

Aminonitriles as building blocks in organic chemistry. Johannes Gutenberg-Universität Mainz.

-

Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.

-

BOC Protection and Deprotection. J&K Scientific LLC.

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.

-

High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. ResearchGate.

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH).

-

Is the protecting group boc of the amino group stable at 37°C?. ResearchGate.

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.

-

Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters.

-

BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd..

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

-

Catalytic Asymmetric Mannich‐Type Reaction of Malononitrile with N‐Boc α‐Ketiminoesters Using Chiral Organic Base Catalyst with Halogen Bond Donor Functionality. ResearchGate.

-

Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. ResearchGate.

-

The Significance of BOC-Protected Amino Acids in Modern Organic Synthesis. BOC Sciences.

-

Amine Protection and Deprotection. Master Organic Chemistry.

-

Boc Protecting Group for Amines. Chemistry Steps.

-

BOC-amino acids. BOC Sciences.

-

Dual protection of amino functions involving Boc. RSC Publishing.

-

Amine Boc protection-Mechanism and Reaction Setup. YouTube.

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH).

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. jk-sci.com [jk-sci.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. BOC Protection and Deprotection [bzchemicals.com]

- 7. One moment, please... [chemistrysteps.com]

- 8. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 11. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]

- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to Chiral Synthons for Pharmaceutical Development

Abstract

The therapeutic efficacy and safety of a significant portion of pharmaceuticals are intrinsically linked to their stereochemistry.[1][2] Chiral synthons, or stereochemically pure building blocks, are therefore fundamental to modern drug development, enabling the selective synthesis of the desired enantiomer of a drug molecule.[3] This guide provides an in-depth technical overview of the core strategies for generating chiral synthons, intended for researchers, scientists, and drug development professionals. We will move beyond theoretical concepts to explore the causality behind experimental choices, offering field-proven insights into the practical application of these methodologies. Detailed protocols for key synthetic transformations, comparative data, and mechanistic diagrams are provided to serve as a practical resource for the laboratory scientist.

The Chirality Mandate in Pharmaceuticals

A molecule is defined as chiral if it is non-superimposable on its mirror image; these two mirror-image forms are known as enantiomers.[1][4][5][6] While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.[2][5][7] The human body's receptors, enzymes, and other biological targets are themselves chiral, leading to stereospecific interactions with drug molecules.[1][4][5]